

# Bavisant (JNJ-31001074): A Technical History of its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bavisant*

Cat. No.: *B1667764*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

## Abstract

**Bavisant** (JNJ-31001074) is a potent and selective histamine H3 receptor antagonist that was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and other central nervous system disorders. Developed by Johnson & Johnson, the compound showed promise in preclinical models by modulating key neurotransmitter systems involved in wakefulness and cognition. Despite a favorable preclinical profile, **Bavisant** ultimately failed to demonstrate significant efficacy in a Phase 2 clinical trial for adult ADHD, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Bavisant**, presenting key data in a structured format and detailing the experimental methodologies employed.

## Introduction: The Rationale for Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in the central nervous system.<sup>[1][2]</sup> Blockade of the H3 receptor with an antagonist or inverse agonist was hypothesized to increase the release of these neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.<sup>[1]</sup>

[2] This mechanism of action presented a promising therapeutic strategy for disorders characterized by deficits in attention, wakefulness, and cognitive control, such as ADHD.

## Discovery and Preclinical Development

**Bavisant** was identified as a promising clinical candidate from a series of benzamide-based histamine H3 receptor antagonists developed by Janssen Research & Development, a subsidiary of Johnson & Johnson. The discovery program focused on optimizing potency, selectivity, and pharmacokinetic properties to achieve a desirable profile for a once-daily oral medication for CNS indications.

## In Vitro Pharmacology

**Bavisant** is a highly potent and selective antagonist of the human histamine H3 receptor.[3] It exhibits a high binding affinity for the receptor, as demonstrated in radioligand binding assays. Importantly, it showed low affinity for the hERG potassium channel, suggesting a reduced risk of cardiac-related adverse effects.

| Parameter         | Value        | Species | Assay                     |
|-------------------|--------------|---------|---------------------------|
| pKi (H3 Receptor) | 8.27         | Human   | Radioligand Binding Assay |
| hERG IC50         | > 10 $\mu$ M | Human   | Electrophysiology Assay   |

Table 1: In Vitro Pharmacological Profile of Bavisant.

A detailed protocol for a representative histamine H3 receptor binding assay is as follows:

- Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells).
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl<sub>2</sub> (pH 7.4), is used.

- Radioligand: A tritiated H3 receptor antagonist, such as [3H]-N<sup>α</sup>-methylhistamine, is used as the radioligand.
- Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (**Bavisant**) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.
- Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The Ki values are calculated from the IC<sub>50</sub> values using the Cheng-Prusoff equation.

## Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that **Bavisant** is orally bioavailable and penetrates the central nervous system. The pharmacokinetic profile of related benzamide analogs was characterized by moderate clearance and a volume of distribution indicative of tissue distribution.

| Compound   | Cl (mL/min/kg) | Vss (L/kg)  | t1/2 (h)    | %F       |
|------------|----------------|-------------|-------------|----------|
| Analog 11g | 26.1 ± 5.3     | 39.4 ± 8.0  | 20.0 ± 4.7  | 52 ± 26  |
| Analog 11h | 12.8 ± 5.5     | 23.9 ± 10.1 | 24.3 ± 10.9 | 100 ± 50 |
| Analog 11i | 18.0 ± 2.4     | 22.3 ± 3.4  | 16.2 ± 3.1  | 100 ± 50 |

Table 2: Rat Pharmacokinetic Parameters for Benzamide-Based H3R Antagonists Structurally Related to Bavisant.

Data for **Bavisant** itself from this specific study is not publicly available.

- Animals: Male Sprague-Dawley rats are used.
- Dosing: The test compound is administered intravenously (e.g., via the tail vein) and orally (e.g., by gavage).
- Blood Sampling: Blood samples are collected at various time points post-dosing from the jugular vein.
- Plasma Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance (Cl), volume of distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (%F) are calculated using non-compartmental analysis.

## Preclinical Efficacy

**Bavisant** demonstrated efficacy in preclinical models of wakefulness and cognition. As an H3 receptor antagonist, it was shown to increase the release of acetylcholine in the rat frontal

cortex, a key neurotransmitter involved in cognitive processes.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Bavisant**.

## Clinical Development

The promising preclinical profile of **Bavisant** led to its advancement into clinical trials for the treatment of ADHD.

### Phase 2 Clinical Trial (NCT00880217)

A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study was conducted to evaluate the efficacy and safety of three doses of **Bavisant** (1 mg, 3 mg, and 10 mg daily) in adults with ADHD. The study also included atomoxetine and OROS methylphenidate as active comparators.



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 2 clinical trial (NCT00880217).

The primary efficacy endpoint was the change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score at day 42. **Baviant** did not demonstrate a statistically significant improvement compared to placebo at any of the doses tested. In contrast, the active comparators, atomoxetine and OROS methylphenidate, showed significant improvements, confirming the validity of the trial design.

| Treatment Group                   | Mean Change from<br>Baseline in ADHD-RS-IV |                               |
|-----------------------------------|--------------------------------------------|-------------------------------|
|                                   | Total Score (Day 42)                       | p-value vs. Placebo           |
| Placebo                           | -8.8                                       | -                             |
| Bavisant 1 mg/day                 | -9.3                                       | Not Statistically Significant |
| Bavisant 3 mg/day                 | -11.2                                      | Not Statistically Significant |
| Bavisant 10 mg/day                | -12.2                                      | 0.161                         |
| Atomoxetine 80 mg/day             | -15.1                                      | <0.001                        |
| OROS Methylphenidate 54<br>mg/day | -16.4                                      | <0.001                        |

Table 3: Primary Efficacy  
Results of the Phase 2 ADHD  
Trial.

**Bavisant** was generally well-tolerated at the 1 mg and 3 mg doses. The 10 mg dose was associated with a higher incidence of treatment-emergent adverse events (TEAEs) and a higher discontinuation rate due to TEAEs compared to placebo.

| Treatment Group                | Incidence of TEAEs (%) | Discontinuations due to TEAEs (%) |
|--------------------------------|------------------------|-----------------------------------|
| Placebo                        | 58.9                   | 2.7                               |
| Bavisant 1 mg/day              | 61.8                   | 4.4                               |
| Bavisant 3 mg/day              | 82.4                   | 7.4                               |
| Bavisant 10 mg/day             | 89.0                   | 19.2                              |
| Atomoxetine 80 mg/day          | 83.8                   | 10.8                              |
| OROS Methylphenidate 54 mg/day | 82.4                   | 8.8                               |

Table 4: Safety and Tolerability  
in the Phase 2 ADHD Trial.

## Discontinuation and Subsequent Investigations

The failure to demonstrate efficacy in the Phase 2 trial led Johnson & Johnson to discontinue the development of **Bavisant** for ADHD. Subsequently, BenevolentAI acquired the rights to **Bavisant** and initiated a Phase 2b trial (NCT03194217) to investigate its potential for treating excessive daytime sleepiness in patients with Parkinson's disease. However, this trial also did not meet its primary endpoint.

## Conclusion

**Bavisant** (JNJ-31001074) represents a well-characterized histamine H3 receptor antagonist that, despite a strong preclinical rationale and favorable pharmacokinetic and safety profiles, failed to translate its preclinical efficacy into a clinical benefit for patients with ADHD. The development history of **Bavisant** underscores the challenges of translating findings from preclinical models of complex neuropsychiatric disorders to successful clinical outcomes. The comprehensive data gathered during its development, however, provides valuable insights for future research into the role of the histaminergic system in CNS disorders and for the development of novel therapeutics targeting the H3 receptor.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. trial.medpath.com [trial.medpath.com]
- 3. resources.revvity.com [resources.revvity.com]
- To cite this document: BenchChem. [Bavisant (JNJ-31001074): A Technical History of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667764#bavisant-jnj-31001074-discovery-and-development-history>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

